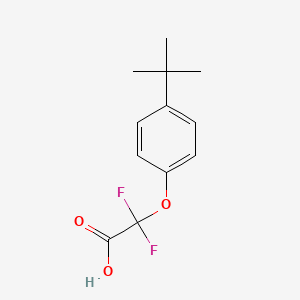![molecular formula C12H10ClFN2O B12573529 2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]- CAS No. 642084-15-9](/img/structure/B12573529.png)
2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]- is a chemical compound with the molecular formula C12H10ClFN2O. This compound is part of the pyridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of both chlorine and fluorine atoms in its structure makes it particularly interesting due to the unique properties these halogens impart.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]- typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 3-chloro-4-fluorobenzyl alcohol with 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated aromatic ring.
Oxidation and Reduction: The amino group in the pyridine ring can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts with boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce nitro derivatives.
Aplicaciones Científicas De Investigación
2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]- involves its interaction with specific molecular targets. The presence of the amino group allows it to form hydrogen bonds with biological molecules, while the halogenated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-pyridinamine
- 3-Fluoro-4-chlorobenzyl alcohol
- 4-Chloro-3-fluoropyridine
Uniqueness
The uniqueness of 2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
642084-15-9 |
|---|---|
Fórmula molecular |
C12H10ClFN2O |
Peso molecular |
252.67 g/mol |
Nombre IUPAC |
3-[(4-chloro-3-fluorophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H10ClFN2O/c13-9-4-3-8(6-10(9)14)7-17-11-2-1-5-16-12(11)15/h1-6H,7H2,(H2,15,16) |
Clave InChI |
WQNJSCMQJCHQAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)N)OCC2=CC(=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide](/img/structure/B12573450.png)
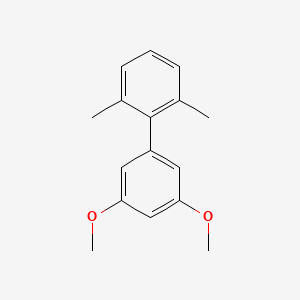
![N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide](/img/structure/B12573466.png)
![Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate](/img/structure/B12573470.png)
![4-[(R)-Butane-1-sulfinyl]but-1-ene](/img/structure/B12573484.png)

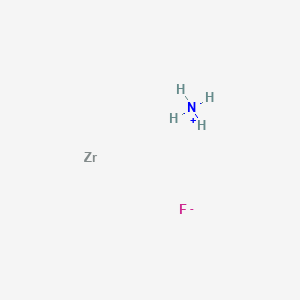
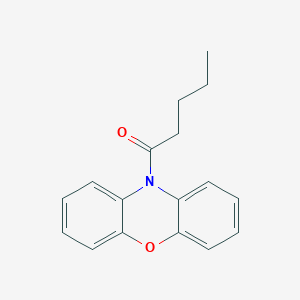
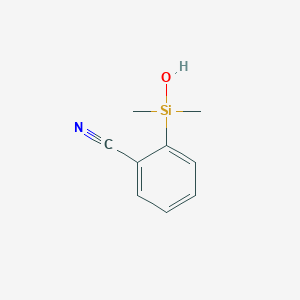
![(2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12573506.png)
![4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12573512.png)
![N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine](/img/structure/B12573518.png)

